molecular formula C8H5F5O2 B14062933 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene

Katalognummer: B14062933
Molekulargewicht: 228.12 g/mol
InChI-Schlüssel: CKAWZKOWKVAVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.

Vorbereitungsmethoden

The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Analyse Chemischer Reaktionen

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorination on biological systems.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways specific to its structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine and methoxy groups, which can impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H5F5O2

Molekulargewicht

228.12 g/mol

IUPAC-Name

1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-5-1-4(10)2-6(7(5)11)15-8(12)13/h1-2,8H,3H2

InChI-Schlüssel

CKAWZKOWKVAVPE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1OCF)F)OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.